"acrylic acid chemical structure and properties"
"acrylic acid chemical structure and properties"
An In-depth Technical Guide to Acrylic Acid: Structure, Properties, and Applications
Introduction
Acrylic acid (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, bearing the chemical formula C₃H₄O₂.[1][2] It is a foundational organic compound characterized by a vinyl group directly attached to a carboxylic acid terminus.[1][3] This unique structural arrangement imparts a dual reactivity that makes it an immensely valuable and versatile precursor in the chemical industry. Annually, millions of tons of acrylic acid are produced, serving as a critical monomer for the synthesis of a vast array of polymers and copolymers.[1] These polymers are integral to countless commercial and industrial products, including superabsorbent polymers, coatings, adhesives, textiles, and water treatment chemicals.[4][5]
This guide offers a comprehensive exploration of acrylic acid from a senior application scientist's perspective. We will delve into its fundamental chemical structure and properties, the mechanisms of its polymerization, industrial synthesis routes, and its wide-ranging applications. Furthermore, this document provides critical insights into its toxicological profile and outlines rigorous protocols for its safe handling, analysis, and disposal, ensuring a self-validating system of knowledge for researchers and drug development professionals.
Chemical Structure and Properties
The utility of acrylic acid is fundamentally derived from its molecular architecture. Understanding this structure is key to explaining its physical characteristics and chemical behavior.
Molecular Structure
Caption: Chemical structure of acrylic acid (CH₂=CHCOOH).
Physicochemical Properties
The table below summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄O₂ | [1][2] |
| Molar Mass | 72.06 g/mol | [1][9] |
| Appearance | Clear, colorless liquid | [1][2][7] |
| Odor | Acrid, pungent, tart | [1][8][9] |
| Density | 1.051 g/cm³ at 20°C | [1][2][7] |
| Melting Point | 13 - 14°C (55 - 57°F) | [1][7][9] |
| Boiling Point | 141°C (286°F) | [1][8][9] |
| Solubility in Water | Miscible | [1] |
| Acidity (pKa) | 4.25 | [1][8] |
| Vapor Pressure | ~3.8 mmHg at 20°C | [1][2] |
| Flash Point | ~50 - 68°C (122 - 155°F) | [2][9] |
Chemical Reactivity
Acrylic acid's reactivity is governed by its two functional groups:
-
Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids. For example, when reacted with an alcohol, it forms the corresponding acrylate ester.[1] These esters (e.g., methyl acrylate, butyl acrylate) are themselves important monomers.
-
Vinyl Group: The carbon-carbon double bond is highly susceptible to addition reactions. Its most significant reaction is free-radical polymerization.[2][8] Acrylic acid can polymerize with itself to form homopolymers like poly(acrylic acid) or copolymerize with other monomers such as acrylamides, styrene, and butadiene to create a diverse range of copolymers with tailored properties.[1][10]
This dual functionality allows for the synthesis of functional polymers where the carboxylic acid groups provide hydrophilicity, sites for cross-linking, and pH-responsiveness.
Polymerization of Acrylic Acid
The most prominent chemical property of acrylic acid is its propensity to polymerize. This reaction is rapid and highly exothermic, which can lead to violent or explosive conditions if not properly controlled.[3]
Free-Radical Polymerization Mechanism
The synthesis of poly(acrylic acid) (PAA) is primarily achieved through free-radical polymerization in an aqueous solution.[11][12][13] This mechanism consists of three key stages:
-
Initiation: The process begins with the generation of free radicals from an initiator compound, such as potassium persulfate (K₂S₂O₈) or an azobisisobutyronitrile (AIBN) type initiator.[11][12] These highly reactive radicals attack the double bond of an acrylic acid monomer, creating a new radical center on the monomer unit.[12]
-
Propagation: The newly formed monomer radical reacts with subsequent acrylic acid monomers, rapidly extending the polymer chain.[12] This step repeats continuously, adding thousands of monomer units to create long PAA chains.[12]
-
Termination: The growth of a polymer chain ceases when two radical chain ends combine or disproportionate, effectively neutralizing the radical sites and forming the final, stable polymer product.[12]
To manage the exothermic nature of the reaction, industrial processes typically use aqueous solutions of acrylic acid at concentrations below 40% and control the temperature between 50-150°C.[13][14]
Caption: Workflow of free-radical polymerization of acrylic acid.
Inhibition of Polymerization
Due to its high reactivity, acrylic acid is typically supplied with a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ). It is critical to store acrylic acid under the manufacturer's recommended conditions to maintain the effectiveness of the inhibitor.[15] Oxygen is required for the inhibitor to function effectively, so it should not be stored under an inert atmosphere like pure nitrogen.
Synthesis and Industrial Production
While several historical methods for producing acrylic acid exist, the modern industrial standard is the two-step catalytic oxidation of propylene, a byproduct of ethylene and gasoline production.[1][3][16] This process is favored for its economic viability and high yield.[17]
-
Step 1: Propylene to Acrolein: Propylene is partially oxidized with air over a mixed metal oxide catalyst (typically based on bismuth and molybdenum) in a fixed-bed reactor to produce acrolein.[16][18] CH₂=CHCH₃ + O₂ → CH₂=CHCHO + H₂O
-
Step 2: Acrolein to Acrylic Acid: The acrolein is then fed into a second reactor where it is further oxidized, using a different catalyst (often based on molybdenum and vanadium), to yield acrylic acid.[16][18] CH₂=CHCHO + ½ O₂ → CH₂=CHCOOH
The crude acrylic acid product is then purified through distillation to achieve the high purity required for polymerization.[19]
Caption: Two-step catalytic oxidation process for acrylic acid production.
Historical methods, such as the hydrocarboxylation of acetylene (Reppe chemistry) and the hydrolysis of acrylonitrile, have been largely abandoned due to factors like the high cost of acetylene or the generation of unwanted ammonium byproducts.[1]
Key Applications
The versatility of acrylic acid and its polymers has led to their use in a multitude of industries. The final properties of the polymers—such as tackiness, hardness, and durability—can be precisely controlled by the choice of monomers and polymerization conditions.[3]
-
Superabsorbent Polymers (SAPs): Cross-linked sodium polyacrylate, a derivative of acrylic acid, can absorb and retain liquid up to hundreds of times its own weight.[11] This property makes it the primary component in diapers, adult incontinence products, and agricultural applications for water retention in soil.[4][5][8]
-
Coatings and Adhesives: Acrylic polymers are widely used in waterborne coatings and paints, providing durability, adhesion, and resistance.[4][5] They are also the basis for many pressure-sensitive adhesives and sealants used in packaging, construction, and automotive industries.[5]
-
Water Treatment: Polyacrylates function as effective dispersants and scale inhibitors in industrial water systems, preventing the buildup of mineral deposits and improving efficiency.[4][8]
-
Textiles and Leather: In the textile industry, acrylic polymers are used as finishing agents to improve dye retention and wrinkle resistance.[4][5] They are also used in leather finishing formulations.
-
Detergents: PAA is used in detergents as a builder and dispersing agent.[11]
Toxicology and Safe Handling
Despite its utility, acrylic acid is a hazardous material that requires strict safety protocols. It is corrosive and severely irritating to the skin, eyes, and respiratory tract.[1][20]
Health Hazards
-
Acute Effects: Direct contact can cause severe skin burns and irreversible eye damage.[1][21][22] Inhalation of vapors may cause respiratory irritation, and high exposure can lead to pulmonary edema.[1][23] It is harmful if swallowed, causing burns to the mouth, throat, and gastrointestinal tract.[21]
-
Chronic Effects: Long-term exposure may affect the kidneys and lungs.[23] Some animal studies have reported skin carcinomas after topical application, but data on human carcinogenicity is unavailable.[20]
-
Toxicological Data: The oral LD₅₀ in rats is 340 mg/kg, indicating significant toxicity.[1]
Experimental Protocol: Safe Laboratory Handling of Acrylic Acid
This protocol establishes a self-validating system for handling acrylic acid to minimize exposure and risk.
-
Pre-Handling Assessment:
-
Personal Protective Equipment (PPE):
-
2.1. Wear appropriate chemical-resistant gloves (e.g., butyl rubber, laminate film).
-
2.2. Wear chemical splash goggles and a face shield for full protection.
-
2.3. Wear a flame-resistant lab coat and closed-toe shoes.
-
-
Handling and Dispensing:
-
Storage:
-
4.1. Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[15][24]
-
4.2. Store in the original container, which is designed to be compatible with acrylic acid and its inhibitor system.
-
4.3. Adhere to the recommended storage temperature range (typically 15-25°C) to prevent freezing and potential inhibitor separation.[24]
-
4.4. Store away from incompatible materials such as strong oxidizers, bases, amines, and iron salts.
-
-
Emergency Procedures:
-
5.1. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and remove contaminated clothing. Seek immediate medical attention.[23]
-
5.2. Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[23]
-
5.3. Spills: For small spills, absorb with an inert, non-combustible material like sand or vermiculite.[15][24] Place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[15]
-
-
Waste Disposal:
-
6.1. Dispose of acrylic acid waste and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[15]
-
Analytical Methodologies
Accurate quantification of acrylic acid is essential for process control, environmental monitoring, and occupational safety assessment. Several chromatographic methods are well-established for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust and widely used technique. Because acrylic acid is a polar molecule, an ion-suppression technique is employed to achieve good retention on C18 columns.[25]
Experimental Protocol: HPLC Analysis of Acrylic Acid
-
Objective: To quantify the concentration of acrylic acid in an aqueous sample.
-
Materials:
-
Procedure:
-
3.1. Standard Preparation: Prepare a stock solution of acrylic acid (e.g., 1000 mg/L) in a 1:1 methanol/water mixture.[26] Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 mg/L).
-
3.2. Sample Preparation: Dilute the aqueous sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter.
-
3.3. Chromatographic Conditions:
-
3.4. Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.
-
3.5. Quantification: Determine the concentration of acrylic acid in the samples by interpolating their peak areas from the linear regression of the calibration curve.[26]
-
Conclusion
Acrylic acid is a cornerstone of the modern polymer industry. Its simple yet highly reactive structure, containing both a vinyl and a carboxylic acid group, provides a powerful platform for synthesizing materials with an expansive range of properties. From the superabsorbent polymers in personal care products to the durable coatings on automobiles and the scale inhibitors in industrial water systems, the impact of acrylic acid is ubiquitous. The dominant propylene oxidation process allows for its efficient and large-scale production. However, its significant corrosive, toxic, and reactive hazards demand a thorough understanding and strict adherence to safety protocols. For researchers and professionals in related fields, a deep knowledge of acrylic acid's chemistry, handling, and analysis is not just beneficial but essential for innovation and safety.
References
-
Wikipedia. Acrylic acid. [Link]
-
Study.com. Acrylic Acid Formula, Structure & Properties. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Acrylic acid. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. The Main Uses of Acrylic Acid. [Link]
-
Zhejiang Ruico Advanced Materials Co., Ltd. Physical and chemical properties of acrylic acid. [Link]
-
JIN DUN CHEMICAL. Acrylic Acid (AA): Key Applications and Industrial Benefits. [Link]
-
ChemJAG. The acrylic acid structure is central to its versatility and usefulness in a range of applications. [Link]
-
ChemAnalyst. Unlocking the Versatility of Acrylic Acid Across Industries. [Link]
-
Wikipedia. Polyacrylic acid. [Link]
-
UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Acrylic acid. [Link]
-
Medium. Acrylic Acid (CAS: 79-10-7): Chemical Properties, Production Processes, and Applications. [Link]
-
Shandong Kaitai Petrochemical Co., Ltd. What are the properties of acrylic acid?. [Link]
-
National Center for Biotechnology Information, PubChem. Acrylic Acid. [Link]
-
U.S. Environmental Protection Agency (EPA). Acrylic Acid. [Link]
-
ChemAnalyst. Understanding the Production Process of Acrylic Acid. [Link]
-
YouTube. What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis?. [Link]
-
Study.com. Acrylic Acid: Synthesis & Manufacturing Process. [Link]
-
YouTube. How Is Polyacrylic Acid Synthesized?. [Link]
-
Redox. Safety Data Sheet Acrylic Acid. [Link]
-
Occupational Safety and Health Administration (OSHA). Acrylic Acid. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. Synthesis Technology of Acrylic Acid (AA). [Link]
-
International Programme on Chemical Safety (INCHEM). Acrylic acid (EHC 191, 1997). [Link]
-
Gellner Industrial. A Beginner's Guide to Acrylic Polymers. [Link]
-
Penta chemicals. Acrylic acid. [Link]
-
Taylor & Francis Online. Acrylic acid—the development of an air sampling and analytical methodology for determining occupational exposure. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acrylic acid. [Link]
-
National Institutes of Health (NIH), National Center for Biotechnology Information. Validation of analytical methods for acrylic acid from various food products. [Link]
-
Mitrask. Determination of Acrylic acid emissions from industrial process by HPLC. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Scribd. Acrylic Acid A Summary of Safety and Handling. [Link]
Sources
- 1. Acrylic acid - Wikipedia [en.wikipedia.org]
- 2. polybluechem.com [polybluechem.com]
- 3. Acrylic acid | 79-10-7 [chemicalbook.com]
- 4. Acrylic Acid (AA): Key Applications and Industrial Benefits [jindunchemical.com]
- 5. Unlocking the Versatility of Acrylic Acid Across Industries [chemanalyst.com]
- 6. The acrylic acid structure is central to its versatility and usefulness in a range of applications - Knowledge - Anquan Chemical [zbaqchem.com]
- 7. kaitai-pec.com [kaitai-pec.com]
- 8. study.com [study.com]
- 9. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Main Uses of Acrylic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 11. Polyacrylic acid - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. POLY(ACRYLIC ACID): Application, Synthesis and Hazard_Chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Understanding the Production Process of Acrylic Acid [chemanalyst.com]
- 17. Acrylic Acid: Synthesis & Manufacturing Process | Study.com [study.com]
- 18. Acrylic Acid Production [owlnet.rice.edu]
- 19. Synthesis Technology of Acrylic Acid (AA) - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 20. epa.gov [epa.gov]
- 21. arkema.com [arkema.com]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. nj.gov [nj.gov]
- 24. redox.com [redox.com]
- 25. osha.gov [osha.gov]
- 26. mitrask.com [mitrask.com]
